6-Fluoro-1-iodonaphthalene
CAS No.:
Cat. No.: VC13811935
Molecular Formula: C10H6FI
Molecular Weight: 272.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6FI |
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Molecular Weight | 272.06 g/mol |
IUPAC Name | 6-fluoro-1-iodonaphthalene |
Standard InChI | InChI=1S/C10H6FI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
Standard InChI Key | AFSZJHPSXZWFAV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)F)C(=C1)I |
Canonical SMILES | C1=CC2=C(C=CC(=C2)F)C(=C1)I |
Introduction
Structural and Molecular Characteristics
6-Fluoro-1-iodonaphthalene belongs to the class of dihalogenated naphthalenes, where fluorine and iodine occupy adjacent positions on the aromatic system. The compound’s planar naphthalene backbone ensures rigidity, while the electron-withdrawing fluorine and heavy iodine atoms influence its reactivity and intermolecular interactions . Key molecular parameters include:
The absence of reported density, melting, and boiling points in available literature suggests gaps in experimental characterization . Comparative analysis with structural analogs, such as 1-iodonaphthalene (density: 1.7 g/cm³, boiling point: 302°C) and 1-fluoro-2-iodonaphthalene , implies that the fluorine substituent may reduce lattice stability, potentially lowering the melting point relative to non-fluorinated counterparts.
Synthetic Pathways and Optimization
Electrophilic Halogenation Strategies
The synthesis of 6-fluoro-1-iodonaphthalene likely involves sequential halogenation steps. A validated approach for analogous compounds involves:
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Fluorination: Introducing fluorine via electrophilic substitution using agents like or .
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Iodination: Subsequent iodination at the activated position using iodine monochloride () or -iodosuccinimide under catalytic conditions .
In a related synthesis, 6-iodo-L-phenylalanine derivatives were prepared via iodination with elemental iodine and silver trifluoroacetate . This method’s efficiency (68% yield) suggests adaptability for 6-fluoro-1-iodonaphthalene by substituting the phenylalanine backbone with naphthalene.
Protecting Group Strategies
Multi-step syntheses often employ protective groups to prevent undesired side reactions. For example, di-tert-butoxycarbonyl (Boc) protection has been used to stabilize intermediates during iodination . Applying similar strategies to naphthalene systems could enhance yields by mitigating steric hindrance from the bulky iodine atom.
Physicochemical Properties and Stability
Spectroscopic Data
While experimental spectra for 6-fluoro-1-iodonaphthalene are unavailable, its isomer 1-fluoro-2-iodonaphthalene exhibits characteristic -NMR signals at δ 7.5–8.2 ppm (aromatic protons) and -NMR peaks near δ -110 ppm . Computational models predict similar patterns for the 6-fluoro-1-iodo derivative, with deshielding effects from iodine intensifying aromatic proton shifts.
Thermal Stability
The compound’s thermal behavior remains unstudied, but its iodine content suggests susceptibility to photodecomposition. Analogous iodonaphthalenes require storage in amber glass under inert atmospheres to prevent degradation .
Applications in Pharmaceutical and Materials Chemistry
Radiopharmaceutical Precursors
6-Fluoro-1-iodonaphthalene’s iodine atom serves as a leaving group in nucleophilic aromatic substitution, enabling -labeling for PET tracers . For instance, 6-[]-fluoro-L-m-tyrosine—a diagnostic agent for Parkinson’s disease—was synthesized via halogen exchange using a tin precursor . This methodology could extend to 6-fluoro-1-iodonaphthalene for developing novel neuroimaging agents.
Organic Electronics
The compound’s planar structure and halogen-mediated charge transport properties make it a candidate for organic semiconductors. Iodine’s polarizability enhances intermolecular interactions, potentially improving charge carrier mobility in thin-film transistors .
Future Research Directions
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Experimental Characterization: Prioritize measuring melting/boiling points, solubility, and spectroscopic profiles.
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Synthetic Optimization: Explore catalytic iodination methods to improve yields and reduce silver trifluoroacetate waste .
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Application Expansion: Investigate utility in metal-organic frameworks (MOFs) and fluorescence probes.
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